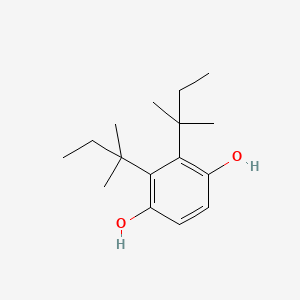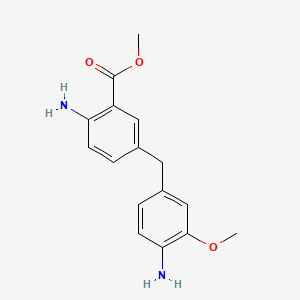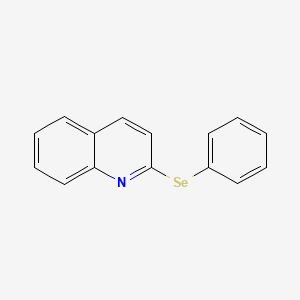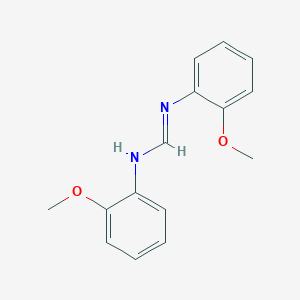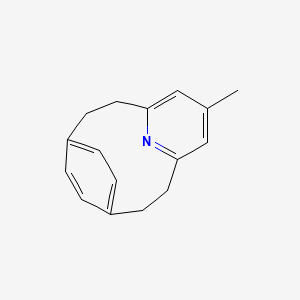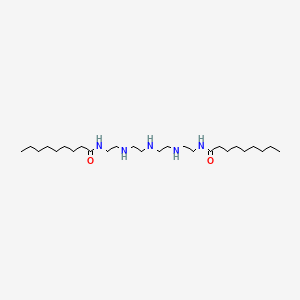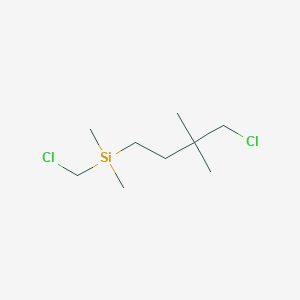![molecular formula C21H27N6S.H2O4P<br>C21H29N6O4PS B14477782 dihydrogen phosphate;2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium CAS No. 72906-39-9](/img/structure/B14477782.png)
dihydrogen phosphate;2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydrogen phosphate;2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium is a complex organic compound that combines the properties of dihydrogen phosphate and a substituted anilinoethyl-trimethylazanium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dihydrogen phosphate;2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium typically involves multiple steps:
Formation of the thiadiazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Diazotization: The thiadiazole derivative is then subjected to diazotization to introduce the diazenyl group.
Coupling Reaction: The diazonium compound is coupled with N-ethyl-4-anilinoethyl-trimethylazanium to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring and the anilino group.
Reduction: Reduction reactions can target the diazenyl group, converting it to an amine.
Substitution: The compound can participate in substitution reactions, especially at the aromatic ring and the thiadiazole moiety.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.
Major Products
Oxidation products: Include oxidized derivatives of the thiadiazole and anilino groups.
Reduction products: Include amine derivatives.
Substitution products: Include various substituted aromatic and thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a catalyst in organic synthesis due to its unique structural features.
Analytical Chemistry: It can serve as a reagent or indicator in various analytical techniques.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and biochemical pathways.
Cellular Imaging: Due to its potential fluorescent properties, it can be used in cellular imaging techniques.
Medicine
Drug Development: The compound can be explored for its potential therapeutic effects, particularly in targeting specific biochemical pathways.
Diagnostic Tools: It can be used in the development of diagnostic assays and tools.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Agriculture: It can be explored for its potential use in agricultural chemicals.
Wirkmechanismus
The mechanism of action of dihydrogen phosphate;2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium involves its interaction with specific molecular targets. The diazenyl group can interact with nucleophiles, while the thiadiazole ring can participate in redox reactions. The anilino group can interact with enzymes and receptors, modulating their activity. The dihydrogen phosphate group can influence the compound’s solubility and interaction with biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dihydrogen phosphate derivatives: Such as potassium dihydrogen phosphate.
Thiadiazole derivatives: Such as 2-amino-1,3,4-thiadiazole.
Anilino derivatives: Such as N-phenyl-1,2-ethanediamine.
Uniqueness
The uniqueness of dihydrogen phosphate;2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium lies in its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of the dihydrogen phosphate group enhances its solubility and interaction with biological systems, while the thiadiazole and anilino groups provide unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
72906-39-9 |
|---|---|
Molekularformel |
C21H27N6S.H2O4P C21H29N6O4PS |
Molekulargewicht |
492.5 g/mol |
IUPAC-Name |
dihydrogen phosphate;2-[N-ethyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethyl-trimethylazanium |
InChI |
InChI=1S/C21H27N6S.H3O4P/c1-5-26(15-16-27(2,3)4)19-13-11-18(12-14-19)23-24-21-22-20(25-28-21)17-9-7-6-8-10-17;1-5(2,3)4/h6-14H,5,15-16H2,1-4H3;(H3,1,2,3,4)/q+1;/p-1 |
InChI-Schlüssel |
SUGVLKGADNYBOA-UHFFFAOYSA-M |
Kanonische SMILES |
CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=NC(=NS2)C3=CC=CC=C3.OP(=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


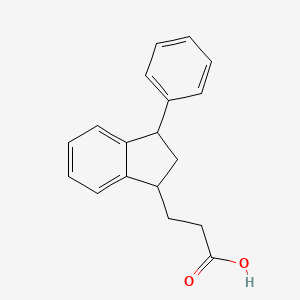
![2,4,6,7,7-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14477714.png)
![2,7-Naphthalenedisulfonic acid, 3-[[3,3'-dimethyl-4'-[[4-[(phenylsulfonyl)oxy]phenyl]azo][1,1'-biphenyl]-4-yl]azo]-4-hydroxy-, disodium salt](/img/structure/B14477732.png)
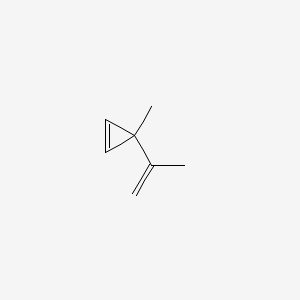
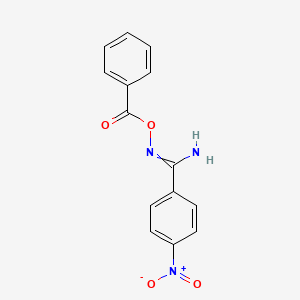
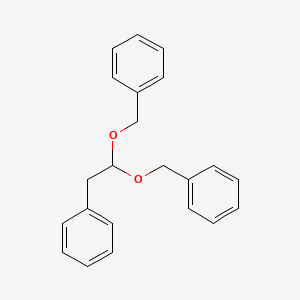
![Dimethyl[(pent-2-en-3-yl)oxy]phenylsilane](/img/structure/B14477746.png)
